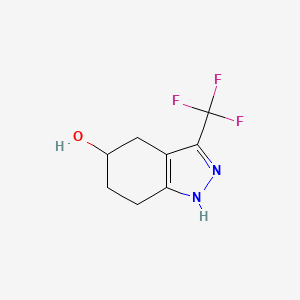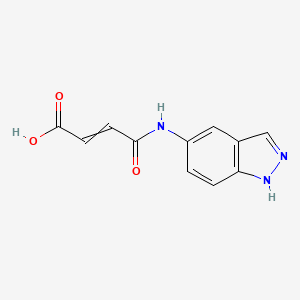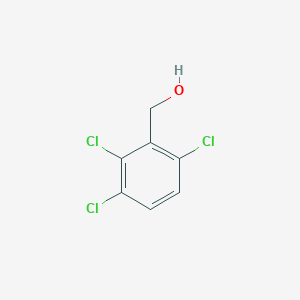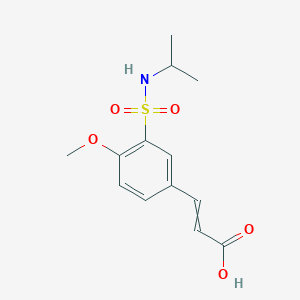
N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide is a chemical compound with the molecular formula C17H13FN2O and a molecular weight of 280.302 g/mol. This compound is known for its potential applicability in various fields of research and industry.
準備方法
The synthesis of N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide involves several steps. One common synthetic route includes the reaction of benzylamine with 2-fluorobenzaldehyde to form an imine intermediate. This intermediate is then subjected to a cyanoethylation reaction using acrylonitrile, followed by a final step of amide formation . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in amines .
科学的研究の応用
N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide can be compared with other similar compounds, such as:
N-benzyl-2-cyano-3-phenylprop-2-enamide: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
N-benzyl-2-cyano-3-(4-fluorophenyl)prop-2-enamide: The fluorine atom is positioned differently, which can affect its reactivity and interactions.
特性
分子式 |
C17H13FN2O |
|---|---|
分子量 |
280.30 g/mol |
IUPAC名 |
N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H13FN2O/c18-16-9-5-4-8-14(16)10-15(11-19)17(21)20-12-13-6-2-1-3-7-13/h1-10H,12H2,(H,20,21) |
InChIキー |
FAAFIIAQAFCLDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)



![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B11724537.png)

![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]](/img/structure/B11724540.png)

![5-[(2-Methoxyphenoxy)methyl]-2-furoyl chloride](/img/structure/B11724545.png)

